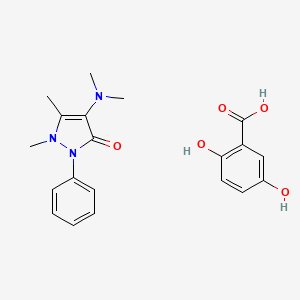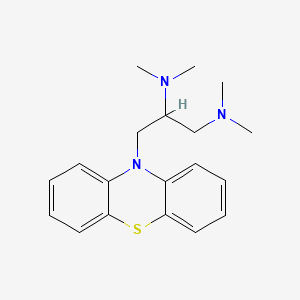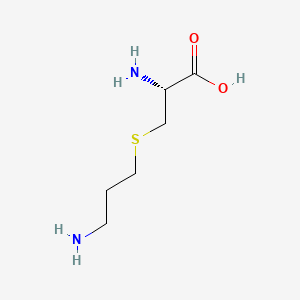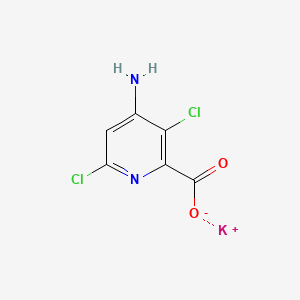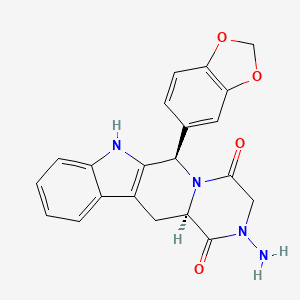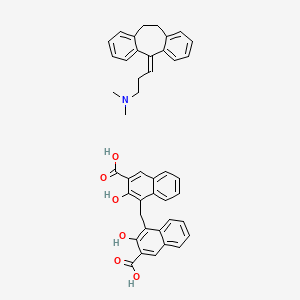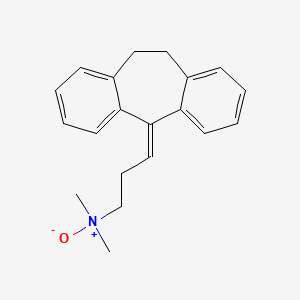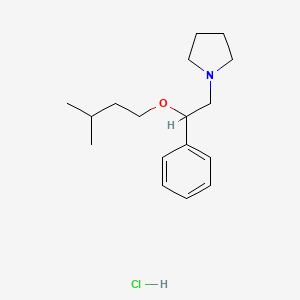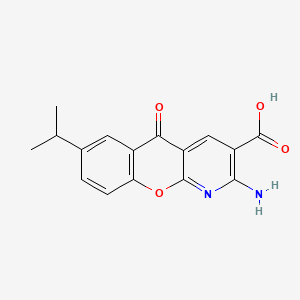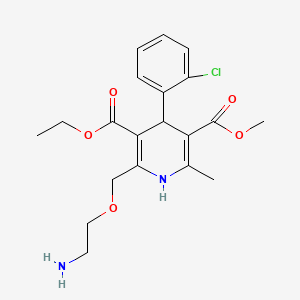
凋亡唑
描述
凋亡唑,也称为凋亡激活剂 VII,是一种合成的低分子化合物,可作为热休克蛋白 Hsp70 和 Hsc70 的强效且选择性抑制剂。这些蛋白在细胞过程中起着至关重要的作用,包括蛋白质折叠、抗应激和凋亡调节。 通过抑制这些蛋白,凋亡唑诱导癌细胞凋亡,使其成为癌症研究和潜在治疗应用中的一种宝贵化合物 .
科学研究应用
作用机制
凋亡唑通过与热休克蛋白 Hsp70 和 Hsc70 的 ATP 酶结构域结合,抑制其活性,从而发挥其作用。这种抑制会破坏蛋白质折叠过程,并在易感细胞中诱导凋亡。 分子靶点包括 Hsp70 和 Hsc70 的 ATP 酶结构域,导致凋亡途径的激活和随后的细胞死亡 .
类似化合物:
VER-155008: 另一种具有类似作用机制的 Hsp70 抑制剂。
Pifithrin-μ: 抑制 Hsp70 并已显示出抗癌活性。
MKT-077: 一种线粒体靶向的 Hsp70 抑制剂,具有潜在的抗癌特性.
凋亡唑的独特性: 凋亡唑因其在抑制 Hsp70 和 Hsc70 方面的高选择性和效力而独一无二。 它已在各种癌细胞系中诱导凋亡方面表现出显著的功效,使其成为癌症研究和潜在治疗应用中的一种宝贵工具 .
生化分析
Biochemical Properties
Apoptozole acts as a potent and selective inhibitor of the heat shock protein Hsp70. It interacts with the ATPase domain of Hsp70, inhibiting its activity. This interaction prevents the association of Hsp70 with apoptotic protease-activating factor 1, leading to the activation of caspases and induction of apoptosis . Apoptozole has been reported to possess strong affinity for the Hsp70 isoforms HSP72 and HSC70 . Additionally, Apoptozole forms aggregates under aqueous conditions, which could interact with Hsp70 proteins in a non-specific manner .
Cellular Effects
Apoptozole has significant effects on various types of cells and cellular processes. In cancer cells, Apoptozole induces apoptosis by promoting lysosomal membrane permeabilization, thereby triggering lysosome-mediated apoptosis . It also impairs autophagy in cancer cells due to its ability to disrupt lysosomal function . Furthermore, Apoptozole enhances immune responses to protein antigens by increasing the production of antibodies and stimulating the release of Th1 and Th2-type cytokines .
Molecular Mechanism
The molecular mechanism of Apoptozole involves its binding to the ATPase domain of Hsp70, inhibiting its activity. This inhibition disrupts the interaction of Hsp70 with apoptotic protease-activating factor 1, leading to caspase-dependent apoptosis . Apoptozole does not affect interactions of Hsp70 with other proteins such as ASK1, JNK, BAX, and AIF . Additionally, Apoptozole is translocated into lysosomes of cancer cells, where it induces lysosomal membrane permeabilization and promotes apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Apoptozole have been observed to change over time. Apoptozole forms aggregates under aqueous conditions, which could interact with Hsp70 proteins in a non-specific manner . The stability and degradation of Apoptozole in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Apoptozole vary with different dosages in animal models. Apoptozole has been shown to retard tumor growth in a xenograft mouse model without affecting mouse viability . The dosage-dependent effects of Apoptozole include the induction of caspase-dependent apoptosis and the enhancement of immune responses to protein antigens . High doses of Apoptozole may lead to toxic or adverse effects, but specific threshold effects have not been extensively documented.
Metabolic Pathways
Apoptozole is involved in metabolic pathways that include the inhibition of the ATPase activity of Hsp70. This inhibition leads to the disruption of protein homeostasis and the induction of apoptosis in susceptible cells . The metabolic pathways of Apoptozole also involve its interaction with Hsp70 isoforms HSP72 and HSC70 . The effects of Apoptozole on metabolic flux or metabolite levels have not been extensively studied.
Transport and Distribution
Apoptozole is transported and distributed within cells and tissues, primarily targeting lysosomes in cancer cells . The transporters or binding proteins that Apoptozole interacts with have not been extensively documented. Its localization to lysosomes suggests that it may interact with lysosomal transporters or binding proteins. The effects of Apoptozole on its localization or accumulation within cells have been observed in cancer cells, where it induces lysosomal membrane permeabilization and promotes apoptosis .
Subcellular Localization
The subcellular localization of Apoptozole is primarily within lysosomes of cancer cells . This localization is crucial for its activity, as it induces lysosomal membrane permeabilization and promotes lysosome-mediated apoptosis. Apoptozole does not have a significant effect on autophagy in cancer cells, unlike its conjugate Az-triphenylphosphonium, which localizes mainly to mitochondria and induces mitochondrial outer membrane permeabilization . The targeting signals or post-translational modifications that direct Apoptozole to lysosomes have not been extensively studied.
准备方法
合成路线和反应条件: 凋亡唑的合成涉及多个步骤,从制备关键中间体开始。该过程通常包括以下步骤:
咪唑核的形成: 咪唑核是通过醛和胺在酸催化剂存在下发生的缩合反应合成的。
取代反应: 咪唑核与各种芳香族化合物发生取代反应,引入三氟甲基和甲氧基等官能团。
工业生产方法: 凋亡唑的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用自动化反应器、高纯度试剂和严格的质量控制措施,以确保一致性和产量 .
反应类型:
氧化: 凋亡唑可以发生氧化反应,尤其是在甲氧基处,导致形成醌衍生物。
还原: 还原反应可以针对咪唑环,可能改变其电子性质。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要形成的产物:
氧化产物: 醌衍生物。
还原产物: 还原的咪唑衍生物。
取代产物: 各种取代的芳香族化合物.
相似化合物的比较
VER-155008: Another Hsp70 inhibitor with similar mechanisms of action.
Pifithrin-μ: Inhibits Hsp70 and has shown anticancer activity.
MKT-077: A mitochondrial-targeted Hsp70 inhibitor with potential anticancer properties.
Uniqueness of Apoptozole: Apoptozole is unique due to its high selectivity and potency in inhibiting Hsp70 and Hsc70. It has demonstrated significant efficacy in inducing apoptosis in various cancer cell lines, making it a valuable tool in cancer research and potential therapeutic applications .
属性
IUPAC Name |
4-[[2-[3,5-bis(trifluoromethyl)phenyl]-4,5-bis(4-methoxyphenyl)imidazol-1-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H25F6N3O3/c1-44-26-11-7-20(8-12-26)28-29(21-9-13-27(45-2)14-10-21)42(18-19-3-5-22(6-4-19)30(40)43)31(41-28)23-15-24(32(34,35)36)17-25(16-23)33(37,38)39/h3-17H,18H2,1-2H3,(H2,40,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMMTPFXOMAJTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)CC4=CC=C(C=C4)C(=O)N)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H25F6N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201027756 | |
| Record name | Apoptozole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201027756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1054543-47-3 | |
| Record name | Apoptozole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1054543473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apoptozole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201027756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APOPTOZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD0EH16QCD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



